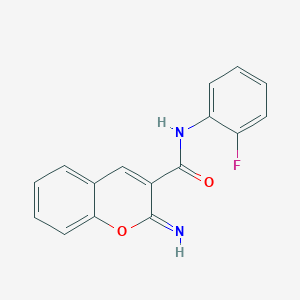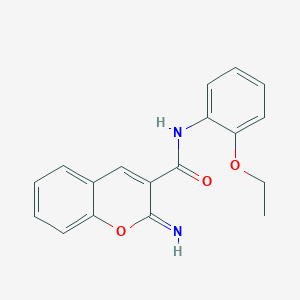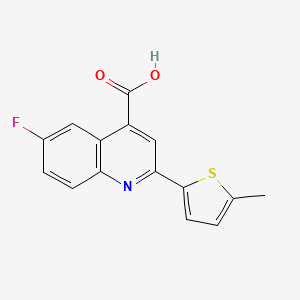![molecular formula C17H16F4N2O4S2 B4268384 1,4-bis[(3,4-difluorophenyl)sulfonyl]-1,4-diazepane](/img/structure/B4268384.png)
1,4-bis[(3,4-difluorophenyl)sulfonyl]-1,4-diazepane
Übersicht
Beschreibung
1,4-bis[(3,4-difluorophenyl)sulfonyl]-1,4-diazepane, also known as DBD, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound belongs to the family of diazepanes, which are heterocyclic compounds containing a seven-membered ring with two nitrogen atoms. DBD has been extensively studied for its potential use as a molecular tool in various scientific applications, including drug discovery, protein engineering, and bioimaging.
Wirkmechanismus
The mechanism of action of 1,4-bis[(3,4-difluorophenyl)sulfonyl]-1,4-diazepane is not fully understood. However, it is believed that 1,4-bis[(3,4-difluorophenyl)sulfonyl]-1,4-diazepane works by binding to specific amino acid residues in proteins. This binding can lead to changes in the conformation of the protein, which can affect its activity.
Biochemical and Physiological Effects
1,4-bis[(3,4-difluorophenyl)sulfonyl]-1,4-diazepane has been shown to have minimal biochemical and physiological effects. This is because 1,4-bis[(3,4-difluorophenyl)sulfonyl]-1,4-diazepane is a small molecule that does not interact significantly with biological systems. However, it is important to note that the effects of 1,4-bis[(3,4-difluorophenyl)sulfonyl]-1,4-diazepane on biological systems have not been extensively studied, and more research is needed in this area.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1,4-bis[(3,4-difluorophenyl)sulfonyl]-1,4-diazepane in lab experiments is its ability to selectively bind to specific amino acid residues in proteins. This allows researchers to introduce new functionalities into proteins or to modify their activity. 1,4-bis[(3,4-difluorophenyl)sulfonyl]-1,4-diazepane is also relatively easy to synthesize and can be attached to a variety of molecules.
One of the limitations of using 1,4-bis[(3,4-difluorophenyl)sulfonyl]-1,4-diazepane in lab experiments is its relatively low binding affinity for proteins. This can make it difficult to use 1,4-bis[(3,4-difluorophenyl)sulfonyl]-1,4-diazepane as a screening tool for drug discovery. Additionally, the effects of 1,4-bis[(3,4-difluorophenyl)sulfonyl]-1,4-diazepane on biological systems have not been extensively studied, and more research is needed in this area.
Zukünftige Richtungen
There are several future directions for research involving 1,4-bis[(3,4-difluorophenyl)sulfonyl]-1,4-diazepane. One area of research is the development of new screening methods for drug discovery using 1,4-bis[(3,4-difluorophenyl)sulfonyl]-1,4-diazepane. Researchers are also exploring the use of 1,4-bis[(3,4-difluorophenyl)sulfonyl]-1,4-diazepane in protein engineering to create new protein-based materials or modify the activity of enzymes for various applications. Additionally, 1,4-bis[(3,4-difluorophenyl)sulfonyl]-1,4-diazepane is being investigated as a potential bioimaging agent for visualizing specific molecules or structures in cells and tissues.
Wissenschaftliche Forschungsanwendungen
1,4-bis[(3,4-difluorophenyl)sulfonyl]-1,4-diazepane has been used in various scientific applications due to its unique properties. One of the most significant applications of 1,4-bis[(3,4-difluorophenyl)sulfonyl]-1,4-diazepane is in drug discovery. 1,4-bis[(3,4-difluorophenyl)sulfonyl]-1,4-diazepane can be used as a molecular tool to screen large libraries of compounds for potential drug candidates. This is done by attaching 1,4-bis[(3,4-difluorophenyl)sulfonyl]-1,4-diazepane to a protein target and then screening a library of compounds for their ability to bind to the target.
1,4-bis[(3,4-difluorophenyl)sulfonyl]-1,4-diazepane has also been used in protein engineering. By attaching 1,4-bis[(3,4-difluorophenyl)sulfonyl]-1,4-diazepane to specific amino acid residues in a protein, researchers can introduce new functionalities into the protein. This can be used to create new protein-based materials or to modify the activity of enzymes for various applications.
1,4-bis[(3,4-difluorophenyl)sulfonyl]-1,4-diazepane has also been used in bioimaging. By attaching 1,4-bis[(3,4-difluorophenyl)sulfonyl]-1,4-diazepane to fluorescent dyes, researchers can create probes that can be used to visualize specific molecules or structures in cells and tissues.
Eigenschaften
IUPAC Name |
1,4-bis[(3,4-difluorophenyl)sulfonyl]-1,4-diazepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F4N2O4S2/c18-14-4-2-12(10-16(14)20)28(24,25)22-6-1-7-23(9-8-22)29(26,27)13-3-5-15(19)17(21)11-13/h2-5,10-11H,1,6-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDHLYLKSKICPJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)S(=O)(=O)C2=CC(=C(C=C2)F)F)S(=O)(=O)C3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F4N2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis[(3,4-difluorophenyl)sulfonyl]-1,4-diazepane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-chloro-2-[(2,5-dimethyl-3-furoyl)imino]-N-(3-methylphenyl)-2H-chromene-3-carboxamide](/img/structure/B4268309.png)




![methyl 2-[({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonothioyl)amino]-5-ethyl-3-thiophenecarboxylate](/img/structure/B4268360.png)
![methyl 5-ethyl-2-({[(1-phenylpropyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4268364.png)
![methyl 2-[({[2-(4-methoxyphenyl)ethyl]amino}carbonothioyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B4268392.png)
![2-ethoxy-6-{[3-(2-hydroxyethyl)-4-(2-methylbenzyl)-1-piperazinyl]methyl}phenol](/img/structure/B4268399.png)
![methyl 2-({[(4-chlorobenzyl)amino]carbonothioyl}amino)-5-ethyl-3-thiophenecarboxylate](/img/structure/B4268404.png)

![3-cyclopropyl-2-mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4268421.png)
